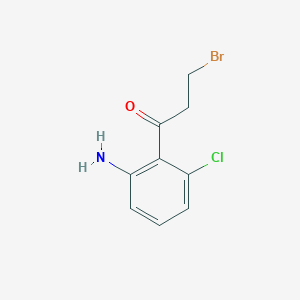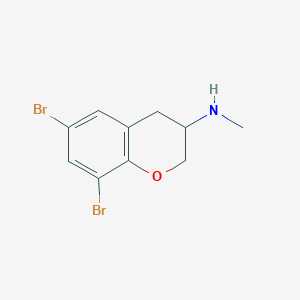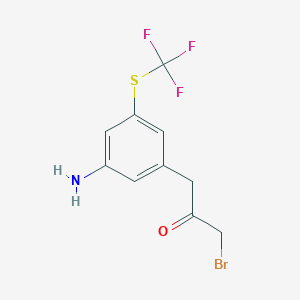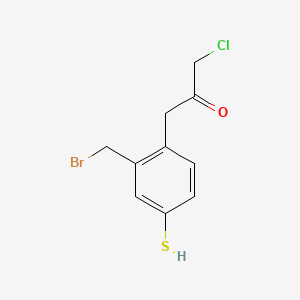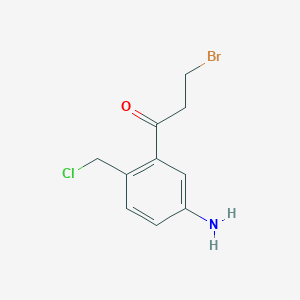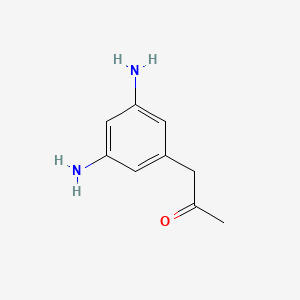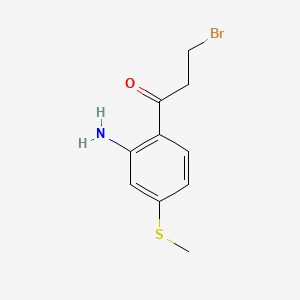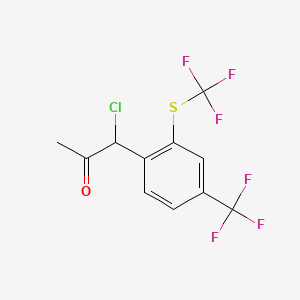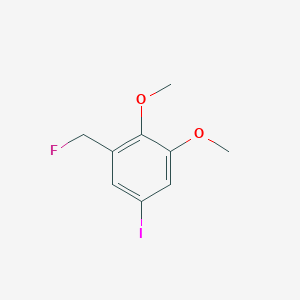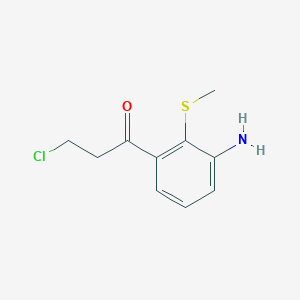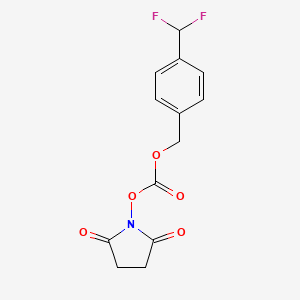
4-(Difluoromethyl)benzyl (2,5-dioxopyrrolidin-1-yl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)benzyl (2,5-dioxopyrrolidin-1-yl) carbonate is a chemical compound with the molecular formula C13H11F2NO5 and a molecular weight of 299.23 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a benzyl moiety, which is further linked to a pyrrolidin-1-yl carbonate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(Difluoromethyl)benzyl (2,5-dioxopyrrolidin-1-yl) carbonate involves several steps. One common method includes the reaction of 4-(difluoromethyl)benzyl alcohol with 2,5-dioxopyrrolidin-1-yl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
4-(Difluoromethyl)benzyl (2,5-dioxopyrrolidin-1-yl) carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
4-(Difluoromethyl)benzyl (2,5-dioxopyrrolidin-1-yl) carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the protection of functional groups and as an intermediate in the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)benzyl (2,5-dioxopyrrolidin-1-yl) carbonate involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbonate group can undergo hydrolysis, releasing active intermediates that interact with target molecules, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
4-(Difluoromethyl)benzyl (2,5-dioxopyrrolidin-1-yl) carbonate can be compared with other similar compounds such as:
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: This compound lacks the difluoromethyl group, resulting in different chemical and biological properties.
4-(Hydroxymethyl)phenol: This compound has a hydroxymethyl group instead of a difluoromethyl group, leading to variations in reactivity and applications.
1-Benzylimidazolidine-2,4-dione: This compound contains an imidazolidine ring, which imparts different chemical characteristics compared to the pyrrolidin-1-yl carbonate group.
Properties
Molecular Formula |
C13H11F2NO5 |
|---|---|
Molecular Weight |
299.23 g/mol |
IUPAC Name |
[4-(difluoromethyl)phenyl]methyl (2,5-dioxopyrrolidin-1-yl) carbonate |
InChI |
InChI=1S/C13H11F2NO5/c14-12(15)9-3-1-8(2-4-9)7-20-13(19)21-16-10(17)5-6-11(16)18/h1-4,12H,5-7H2 |
InChI Key |
KTZSZRCHPKEEIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCC2=CC=C(C=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride](/img/structure/B14058686.png)
